molecular formula C19H20N4O4 B11113650 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide

Cat. No.: B11113650
M. Wt: 368.4 g/mol
InChI Key: QGBCMPWXEDARBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a benzoxadiazole moiety, and a phenoxypropanamide group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions. Finally, the phenoxypropanamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors for better control, and utilizing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the benzoxadiazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can emit fluorescence upon excitation.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake. The phenoxypropanamide group can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of the phenoxypropanamide group differentiates it from other similar compounds, potentially enhancing its therapeutic and research applications.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-phenoxypropanamide

InChI

InChI=1S/C19H20N4O4/c1-13(26-14-5-3-2-4-6-14)19(24)20-15-7-8-16(18-17(15)21-27-22-18)23-9-11-25-12-10-23/h2-8,13H,9-12H2,1H3,(H,20,24)

InChI Key

QGBCMPWXEDARBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.